molecular formula C8H13N3O2 B1463484 4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid CAS No. 1249819-92-8

4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid

Cat. No.: B1463484
CAS No.: 1249819-92-8
M. Wt: 183.21 g/mol
InChI Key: RMTZZBQMYWPVQV-UHFFFAOYSA-N
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Description

4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid is a chemical compound with the CAS Number: 1249819-92-8 . It has a molecular weight of 183.21 and its IUPAC name is 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes this compound, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The InChI code of this compound is 1S/C8H13N3O2/c1-6-9-10-7(11(6)2)4-3-5-8(12)13/h3-5H2,1-2H3,(H,12,13) . This provides a detailed description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the retrieved documents, the synthesis of similar 1,2,4-triazole derivatives has been described .

It is stored at room temperature .

Safety and Hazards

The safety information for 4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid includes several hazard statements: H302, H315, H319, H335 . These correspond to potential health hazards upon exposure. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the research and development of 4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid and similar compounds could involve further exploration of their potential anticancer activities . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Mechanism of Action

1,2,4-Triazole derivatives are known to possess a wide range of biological activities. They have been found to exhibit antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities .

The mode of action of 1,2,4-triazole derivatives often involves binding to multiple receptors , which can lead to a variety of downstream effects depending on the specific targets involved. The biochemical pathways affected by these compounds can therefore be quite diverse.

In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazole derivatives would depend on the specific structure of the compound. Factors such as the presence of functional groups and the overall lipophilicity of the molecule can influence its bioavailability.

The result of action of 1,2,4-triazole derivatives can vary widely depending on the specific compound and its targets. For example, some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

The action environment, or the conditions under which the compound exerts its effects, can also influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the activity of the compound .

Properties

IUPAC Name

4-(4,5-dimethyl-1,2,4-triazol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-6-9-10-7(11(6)2)4-3-5-8(12)13/h3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTZZBQMYWPVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid
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4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid
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4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid
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4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid

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